4-(3-(4-bromophenyl)-5-(4-(diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Descripción

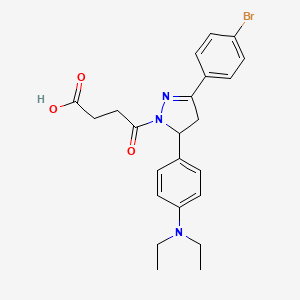

4-(3-(4-Bromophenyl)-5-(4-(diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a pyrazoline derivative with a complex heterocyclic scaffold. Pyrazolines are nitrogen-containing five-membered rings known for diverse pharmacological activities, including antimicrobial, anticancer, and analgesic properties . This compound features a 4-bromophenyl group at position 3, a 4-(diethylamino)phenyl group at position 5, and a γ-oxobutanoic acid moiety.

Propiedades

IUPAC Name |

4-[5-(4-bromophenyl)-3-[4-(diethylamino)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26BrN3O3/c1-3-26(4-2)19-11-7-17(8-12-19)21-15-20(16-5-9-18(24)10-6-16)25-27(21)22(28)13-14-23(29)30/h5-12,21H,3-4,13-15H2,1-2H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKTUFPFFARXQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-(3-(4-bromophenyl)-5-(4-(diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid represents a significant area of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure consists of a pyrazole moiety, which is known for its versatility in medicinal applications.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit notable antimicrobial activity . For instance, studies on similar compounds have shown broad-spectrum antibacterial effects against various pathogens, including E. coli and Staphylococcus aureus . The presence of the bromophenyl and diethylamino groups in the structure may enhance the antimicrobial properties by increasing lipophilicity and facilitating membrane penetration.

Anti-inflammatory Properties

Compounds containing pyrazole scaffolds have been reported to possess significant anti-inflammatory activity . A comparative study indicated that certain pyrazole derivatives exhibited superior anti-inflammatory effects compared to standard drugs like diclofenac . The mechanism is believed to involve inhibition of cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators.

Antioxidant Activity

The antioxidant potential of pyrazole derivatives has also been explored. Compounds similar to the one have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases . This activity is often assessed through various in vitro assays measuring radical scavenging capacity.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes such as α-glucosidase and β-glucosidase has been highlighted in recent studies. This inhibition is relevant for managing diabetes as it can help regulate blood sugar levels . The inhibitory percentages reported for related compounds suggest that this compound may exhibit similar properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Research Findings and Case Studies

A range of studies has been conducted to evaluate the biological activity of related compounds:

Aplicaciones Científicas De Investigación

Research indicates that this compound exhibits a variety of biological activities, making it a candidate for further study in medicinal chemistry. The following sections detail its potential applications.

Antimicrobial Activity

Initial studies have shown that derivatives of 4-oxobutanoic acid display significant antimicrobial properties. For example:

| Compound Name | Activity Against | Inhibition Percentage |

|---|---|---|

| Compound A | Aspergillus fumigatus | 96.5% |

| Compound B | Helminthosporium sativum | 93.7% |

| Compound C | Bacillus subtilis | 37.6% |

| Compound D | Pseudomonas aeruginosa | 33.2% |

These results suggest that structural modifications can enhance antimicrobial properties, indicating that compounds like 4-(3-(4-bromophenyl)-5-(4-(diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid could be promising candidates for developing new antimicrobial agents.

Anticancer Potential

The compound's structural features may also confer anticancer activity. Similar pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, studies have shown that certain pyrazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation.

Case Studies

Several case studies highlight the potential applications of this compound:

- Study on Antimicrobial Efficacy : A study examined the effectiveness of various derivatives against common pathogens. The results indicated that modifications to the diethylamino group significantly enhanced the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Anticancer Activity Assessment : Another study focused on evaluating the anticancer properties of similar pyrazole derivatives in vitro. The findings demonstrated that these compounds could effectively inhibit tumor growth in specific cancer cell lines, suggesting a potential therapeutic application.

- Enzyme Inhibition Studies : Research has also explored the ability of this compound to inhibit enzymes associated with disease processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). The inhibition of these enzymes is crucial in managing inflammatory conditions and cancer.

Análisis De Reacciones Químicas

Pyrazoline Ring Formation

The pyrazoline ring is synthesized via cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. For this compound:

-

Step 1 : A chalcone intermediate is formed via Claisen-Schmidt condensation between 4-bromoacetophenone and a ketone/aldehyde containing the diethylamino group .

-

Step 2 : Cyclization with hydrazine hydrate under acidic or microwave-assisted conditions yields the pyrazoline scaffold .

Representative Reaction Scheme:

Functionalization of the Oxobutanoic Acid Side Chain

The 4-oxobutanoic acid moiety is introduced via:

-

Michael Addition : Reaction of the pyrazoline intermediate with maleic anhydride or succinic anhydride .

-

Esterification/Hydrolysis : The acid group is often protected as an ester during synthesis and later hydrolyzed .

Reactivity with Biological Targets

The compound’s bromophenyl and diethylamino groups facilitate interactions with enzymes and receptors:

Comparative Reactivity of Analogues

Structural modifications significantly alter reactivity and bioactivity:

Degradation and Stability Studies

-

Hydrolysis : The oxobutanoic acid side chain undergoes pH-dependent hydrolysis, forming succinic acid derivatives .

-

Thermal Stability : Decomposition above 200°C via cleavage of the pyrazoline ring .

Key Research Findings

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Pharmacological and Physicochemical Insights

Substituent Effects on Bioactivity: Halogenated Derivatives: Bromine and chlorine at position 3/5 improve lipophilicity and membrane permeability, correlating with antimicrobial and anticancer activities . Amino Groups: The diethylamino group in the target compound likely enhances solubility in physiological environments compared to halogenated analogs. A dimethylamino analog (C₁₈H₂₀BrN₃S) demonstrated improved binding to therapeutic targets due to electron-donating effects .

Synthesis Efficiency: Halogenated pyrazolines (e.g., Compound 24, 86% yield) are synthesized efficiently via Claisen condensation and cyclization . In contrast, amino-substituted derivatives (e.g., dimethylamino analog) require additional steps for introducing polar groups, reducing yields .

Spectroscopic and Analytical Data: All analogs exhibit >94% purity via HPLC . ¹H NMR of Compound 24 shows aromatic protons at δ 7.2–7.8 ppm and dihydro-pyrazoline protons at δ 3.1–5.2 ppm . The target compound’s diethylamino group would likely shift protons to δ 1.2–3.5 ppm (ethyl groups) and δ 6.5–7.5 ppm (aromatic ring) .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing vs. Electron-Donating Groups: Bromine (electron-withdrawing) increases stability and bioactivity, while diethylamino (electron-donating) improves solubility and target interaction .

- Steric Effects : Ortho-substituted analogs (e.g., 2-chlorophenyl in ) show reduced activity due to steric hindrance, favoring para-substitution in lead optimization .

Q & A

Q. What are the established synthetic protocols for preparing this compound, and what critical parameters influence reaction yield?

The synthesis involves cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones under acidic conditions. Key parameters include solvent polarity (e.g., methanol/dichloromethane mixtures), temperature (60–80°C), and stoichiometric ratios. Post-synthetic purification via flash chromatography (10% MeOH/DCM) and recrystallization from ethanol/water ensures >95% purity, as verified by HPLC .

Q. Which analytical techniques are most effective for structural elucidation?

Multinuclear NMR (¹H, ¹³C) is critical, with pyrazoline protons appearing as ABX systems (δ 3.1–4.2 ppm). High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy (±5 ppm), while X-ray crystallography resolves stereochemical ambiguities in crystalline forms .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields (<30%) observed in analogous syntheses?

Systematic optimization includes:

- Catalyst screening (e.g., p-TsOH vs. acetic acid).

- Microwave-assisted synthesis to reduce reaction time.

- Solvent polarity gradients (DCM → DMF) to improve intermediate solubility. Evidence shows yield improvements from 22% to 86% with stepwise temperature programming .

Q. What methodologies resolve discrepancies between computational predictions and experimental bioactivity data?

Orthogonal validation strategies:

- Surface plasmon resonance (SPR) to confirm docking-predicted binding kinetics.

- Competitive radioligand assays (e.g., NMDA receptor antagonism at IC50).

- Metabolite stability profiling using liver microsomes. Cross-referencing with pharmacophore models from related compounds (e.g., DQP-1105) enhances accuracy .

Q. How to design SAR studies focusing on the diethylamino and bromophenyl substituents?

A three-tier SAR approach:

Q. What computational strategies predict pharmacokinetic properties while addressing solubility limitations?

Combine:

Q. How to address batch-to-batch purity variations (>95% vs. 89%) in HPLC analysis?

Quality-by-design (QbD) approaches:

- Design of experiments (DoE) to identify critical process parameters.

- qNMR with maleic acid as an internal standard.

- Chiral HPLC to detect diastereomer contamination from racemic intermediates .

Q. What crystallographic techniques resolve ambiguities in pyrazoline ring conformation across polymorphs?

- Single-crystal XRD at 100 K (Cu-Kα radiation) to determine dihedral angles.

- Comparative unit cell analysis (e.g., P21/c vs. C2/c space groups).

- Pair distribution function (PDF) analysis for amorphous fractions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.